N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide
Description
“N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide” is a complex organic compound that features a combination of azetidine, thiophene, imidazole, and sulfonamide functional groups. Compounds with such diverse functional groups often exhibit unique chemical and biological properties, making them of interest in various fields of scientific research.
Properties
IUPAC Name |
N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-1-methylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S2/c1-16-8-13(14-10-16)21(18,19)15-7-12(17-4-2-5-17)11-3-6-20-9-11/h3,6,8-10,12,15H,2,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOPUAJRNFRGFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide” typically involves multi-step organic synthesis. Key steps may include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thiophene Group: Thiophene can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Imidazole Formation: The imidazole ring can be synthesized through condensation reactions involving aldehydes and amines.
Sulfonamide Formation: The sulfonamide group is typically introduced via sulfonylation reactions using sulfonyl chlorides.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can occur at the imidazole or sulfonamide groups.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide exhibit significant antimicrobial activity. For instance, derivatives of imidazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve inhibition of bacterial topoisomerases, which are crucial for DNA replication .
Anticancer Activity
This compound has also been studied for its potential anticancer properties. It has been shown to inhibit the proliferation of several cancer cell lines and induce apoptosis in these cells. The inhibition mechanism may involve targeting specific signaling pathways associated with cancer cell growth and survival .
Enzyme Inhibition
This compound may act as an enzyme inhibitor by binding to the active site of target enzymes, preventing substrate binding and subsequent catalysis. This property is particularly relevant in drug design for conditions such as cancer and bacterial infections .
Case Study 1: Antimicrobial Evaluation
A study conducted on derivatives of this compound demonstrated significant antimicrobial activity against a panel of bacterial strains. The derivatives were tested using standard protocols, showing a notable reduction in bacterial growth rates compared to control groups.
Case Study 2: Anticancer Mechanism
In vitro studies have highlighted the compound's ability to inhibit the growth of melanoma tumors in mouse models. The compound was administered at varying dosages, revealing a dose-dependent response in tumor size reduction, indicating its potential as an effective anticancer agent.
Mechanism of Action
The mechanism of action of “N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide” would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(azetidin-1-yl)-2-(phenyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide
- N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide
Uniqueness
The unique combination of functional groups in “N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide” may confer distinct chemical and biological properties, such as enhanced binding affinity to certain enzymes or receptors, compared to similar compounds.
Biological Activity
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for future research.
- Molecular Formula : C18H21N3O2S2
- Molecular Weight : 375.51 g/mol
- CAS Number : 2034568-09-5
Synthesis and Characterization
The compound can be synthesized through a multi-step process involving the coupling of azetidin and thiophene derivatives with imidazole sulfonamide moieties. Characterization techniques such as NMR, FTIR, and X-ray crystallography confirm the structure and purity of the compound .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of imidazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve inhibition of bacterial topoisomerases, which are crucial for DNA replication .
Anticancer Activity
Studies have highlighted the potential of imidazole derivatives in cancer therapy. The compound's structural components may interact with cellular pathways involved in proliferation and apoptosis. Preliminary evaluations suggest that it could possess antiproliferative effects against certain cancer cell lines, although specific data on this compound is limited .
Neuroprotective Effects
There is emerging evidence that sulfonamide derivatives may exhibit neuroprotective properties. Compounds targeting M2 acetylcholine receptors have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's. The structure of this compound suggests it could act as a selective antagonist or modulator in this context .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Antimicrobial Efficacy : A study compared various imidazole derivatives against E. coli and reported minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL, indicating moderate to high antibacterial activity .
- Anticancer Research : In a series of experiments, hybrid compounds containing imidazole cores demonstrated IC50 values below 20 µM against breast cancer cell lines, suggesting significant anticancer potential .
- Neuroprotective Studies : Compounds with similar structures were tested for neuroprotective effects in vitro, showing reduced apoptosis in neuronal cell lines exposed to oxidative stress .
Data Table
| Biological Activity | Test Organism/Cell Line | MIC/IC50 (µg/mL) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 50 - 200 | |
| Anticancer | MCF7 (breast cancer) | <20 | |
| Neuroprotective | Neuronal cell lines | Not specified |
Current State of Research
The investigation into the biological activity of this compound is ongoing, with a focus on its potential applications in antimicrobial and anticancer therapies. Future studies are expected to elucidate its mechanisms of action and optimize its pharmacological profiles.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide?
The synthesis involves multi-step reactions requiring precise control of temperature, pH, and solvent selection. For example, palladium-catalyzed hydrogenation may introduce dehalogenation byproducts, necessitating alternative catalysts like Raney nickel to preserve aryl substituents . Solvent optimization (e.g., ethanol vs. water) and base selection (NaOH over Na₂CO₃) are critical for achieving high yields (>85%) during cyclization steps .
Q. How can researchers confirm the structural integrity and purity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are standard for structural confirmation and purity assessment. For instance, - and -NMR can resolve azetidine and thiophene moieties, while HPLC quantifies impurities (<1%) under reverse-phase conditions .
Q. What functional groups dominate the compound's reactivity?
The sulfonamide group and imidazole ring drive reactivity. Sulfonamides participate in nucleophilic substitutions (e.g., with alkyl halides), while the imidazole nitrogen can coordinate metals or engage in acid-base reactions .
Advanced Research Questions
Q. How can computational modeling predict the compound's binding affinity to biological targets?
Density functional theory (DFT) methods like B3LYP/SDD optimize geometry and calculate electrostatic potential surfaces. For example, bond angles (e.g., C1-C2-C3 = 121.4°) and torsion angles inform docking studies with enzymes like carbonic anhydrase, where sulfonamide groups inhibit catalytic zinc ions .
Q. What strategies resolve contradictions in reaction outcomes, such as unexpected byproducts?
Analytical tools like LC-MS and mechanistic studies are essential. In hydrogenation steps, switching from Pd/C to Raney nickel eliminated dehalogenation byproducts, as confirmed by tracking intermediates via LC-MS . Contradictions in yield (e.g., temperature-dependent cyclization) require DOE (Design of Experiments) to identify optimal parameters .
Q. How does the compound's stereochemistry influence its pharmacological activity?
Molecular dynamics simulations can assess enantiomer-specific interactions. The azetidine-thiophene-ethyl linker may adopt conformations that enhance binding to G-protein-coupled receptors (GPCRs), while the imidazole sulfonamide moiety could modulate selectivity .
Q. What spectroscopic techniques characterize dynamic processes like tautomerism in the imidazole ring?
Variable-temperature NMR and infrared (IR) spectroscopy detect tautomeric shifts. For example, -NMR at 298 K vs. 343 K may reveal proton exchange between N1 and N3 positions, impacting solubility and reactivity .
Q. How do solvent polarity and proticity affect the compound's stability during storage?
Accelerated stability studies in DMSO, ethanol, and aqueous buffers (pH 4–9) identify degradation pathways. Sulfonamide hydrolysis is minimized in aprotic solvents, while imidazole oxidation is suppressed under inert atmospheres .
Methodological Considerations
- Synthetic Optimization : Use response surface methodology (RSM) to model interactions between temperature, catalyst loading, and solvent .
- Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare experimental vs. theoretical IR spectra .
- Biological Assays : Prioritize target-based screens (e.g., enzyme inhibition) over phenotypic assays to link structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
